5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride
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Overview
Description
5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an azetidine ring, a chlorofluorophenyl group, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions.
Introduction of the chlorofluorophenyl group: This step involves the coupling of the azetidine intermediate with a chlorofluorobenzene derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the oxadiazole ring: The final step involves the cyclization of the intermediate with a suitable reagent, such as hydrazine or a nitrile oxide, to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with altered ring structures.
Scientific Research Applications
5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(azetidin-3-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole hydrochloride
- 5-(azetidin-3-yl)-3-(2-fluorophenyl)-1,2,4-oxadiazole hydrochloride
- 5-(azetidin-3-yl)-3-(2-chloro-6-methylphenyl)-1,2,4-oxadiazole hydrochloride
Uniqueness
5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents may enhance the compound’s stability, potency, and selectivity in various applications compared to similar compounds.
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O.ClH/c12-7-2-1-3-8(13)9(7)10-15-11(17-16-10)6-4-14-5-6;/h1-3,6,14H,4-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREVSXIHCVIWSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=C(C=CC=C3Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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